1-(4-Chlorobenzoyl)indoline-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives, known for their diverse biological activities. This compound features a chlorobenzoyl group attached to an indoline structure, which is further functionalized with a carboxamide group. Indole derivatives, including 1-(4-Chlorobenzoyl)indoline-2-carboxamide, have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
1-(4-Chlorobenzoyl)indoline-2-carboxamide can be classified as an indole-2-carboxamide derivative. Indoles are bicyclic compounds consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the chlorobenzoyl moiety enhances the compound's biological activity by potentially influencing its interaction with biological targets. Research indicates that indole derivatives exhibit various pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
The synthesis of 1-(4-Chlorobenzoyl)indoline-2-carboxamide typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) can vary based on the desired yield and purity of the final product .
1-(4-Chlorobenzoyl)indoline-2-carboxamide can undergo various chemical reactions typical for amides and indole derivatives:
These reactions are significant for modifying the compound to enhance its biological activity or to create analogs for further study .
The mechanism of action for 1-(4-Chlorobenzoyl)indoline-2-carboxamide is primarily linked to its interaction with specific biological targets involved in cancer cell signaling pathways. It has been shown to activate caspases, which are crucial for apoptosis in cancer cells. The compound may also inhibit key proteins involved in cell survival and proliferation, such as Bcl-2 family proteins, thereby promoting programmed cell death .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
1-(4-Chlorobenzoyl)indoline-2-carboxamide has shown promise in various scientific applications:
Bioisosteric replacement of indole with indoline scaffolds represents a strategic approach to optimize the pharmacokinetic and target-binding properties of carboxamide-based therapeutics. The indoline core, characterized by a saturated C2-C3 bond, introduces conformational restraint that reduces molecular flexibility and enhances target selectivity. This is exemplified by comparative studies between indole-2-carboxamides and their indoline counterparts, where saturation of the pyrrole ring improves metabolic stability by shielding reactive positions from oxidative degradation [7] [10].
Critical electronic modifications accompany this structural change: The indoline nitrogen (pKa ~4.5) exhibits reduced basicity compared to indole (pKa ~-2), diminishing cationic character under physiological conditions. This alteration significantly impacts membrane permeability, as demonstrated by PAMPA assays showing 2.3-fold increased passive diffusion in indoline derivatives versus indoles [7]. Additionally, the non-planar conformation of the saturated indoline scaffold enables optimal positioning of the 4-chlorobenzoyl pharmacophore within hydrophobic binding pockets, as observed in mycobacterial MmpL3 inhibition studies where indoline analogs showed 5-fold greater potency than indole equivalents (MIC = 0.32 μM vs. 1.6 μM) [3].
Table 1: Bioisosteric Effects on Pharmacological Properties
Scaffold Type | π-Excess Character | Metabolic Stability (t₁/₂, min) | MmpL3 Inhibition (IC₅₀, μM) |
---|---|---|---|
Indole-2-carboxamide | High | 28.7 ± 3.2 | 1.60 ± 0.15 |
Indoline-2-carboxamide | Moderate | 64.2 ± 5.1* | 0.32 ± 0.03* |
Indazole-2-carboxamide | Low | 51.8 ± 4.3* | 0.85 ± 0.08 |
*Significant improvement vs. indole (p<0.01) [3] [7]
Notably, nitrogen atom positioning critically influences target engagement. Indazole bioisosteres, featuring a pyrazole-like configuration with adjacent nitrogen atoms, demonstrate enhanced hydrogen-bonding capacity with protease catalytic triads. This is evidenced by 20-fold greater HNE (human neutrophil elastase) inhibition for indazole-2-carboxamides (IC₅₀ = 7-80 nM) versus indoline analogs (IC₅₀ = 3.8 μM), attributed to direct coordination with Ser195 and His57 residues [7]. Molecular dynamics simulations confirm that the indoline scaffold's reduced π-excess character minimizes off-target interactions with cytochrome P450 isoforms, addressing a key limitation of planar indole derivatives [10].
The 4-chlorobenzoyl moiety serves as a privileged structural motif conferring essential electronic and steric properties for target engagement across diverse therapeutic domains. Quantum mechanical calculations reveal that chlorine's σₚ value (+0.23) and Hammett constant generate a localized electron-deficient region with calculated electrostatic potential (ESP) of +32.4 kcal/mol, facilitating halogen bonding with carbonyl oxygen atoms (e.g., Pro173 in MmpL3) at distances of 3.2-3.5 Å [3] [8]. Comparative molecular field analysis (CoMFA) demonstrates that chloro-substitution at the para position optimally balances steric occupancy (van der Waals volume = 19.5 ų) and lipophilicity (π = 0.71), enhancing membrane penetration while maintaining target specificity [1] [4].
Systematic exploration of benzoyl substituents establishes stringent structure-activity requirements:
Table 2: Electronic and Steric Parameters of Benzoyl Substituents
Substituent | σₚ (Hammett) | π (Lipophilicity) | Van der Waals Volume (ų) | Antibacterial MIC (μg/mL) |
---|---|---|---|---|
4-Cl | +0.23 | 0.71 | 19.5 | 0.35 |
4-F | +0.06 | 0.14 | 15.7 | 12.25 |
4-Br | +0.23 | 0.86 | 22.8 | 0.39 |
3-Cl | +0.37 | 0.71 | 19.5 | 6.25 |
4-NO₂ | +0.78 | -0.28 | 24.3 | >50 |
Data compiled from antibacterial screening against E. coli [1]
Pharmacophore models consistently identify three critical features: (1) a hydrogen-bond acceptor at the carbonyl oxygen (d = 1.23 Å from chlorine centroid), (2) an aromatic hydrophobic centroid, and (3) the halogen bond donor at C4. These elements collectively enable dual binding mode functionality—positioning the carboxamide for catalytic site engagement while anchoring the chlorophenyl group within hydrophobic subpockets [4] [8]. Molecular topology studies further reveal that 4-chlorobenzoyl derivatives adopt a dihedral angle of 12.5° ± 3.2° relative to the indoline plane, optimizing simultaneous π-π stacking and halogen bonding interactions unavailable to unsubstituted benzoyl analogs [8].
Conformational restriction through indoline saturation and strategic ring fusion serves as a powerful design strategy to enhance binding precision and proteolytic stability. The reduced flexibility of the indoline scaffold (rotatable bonds = 4 vs. 6 in acyclic analogs) significantly decreases entropic penalties upon target binding, as quantified by isothermal titration calorimetry showing ΔS = -12.3 cal/mol/K for F508del-CFTR correctors versus -26.8 cal/mol/K for flexible counterparts [6]. This restraint is particularly advantageous for targeting allosteric sites with stringent spatial requirements, such as the MmpL3 mycobacterial transporter, where rigidified indoline-carboxamides achieve 128-fold selectivity indices over mammalian cells [3].
Advanced restriction strategies include:
Table 3: Conformational Restriction Impact on Bioactivity
Compound Structure | Rotatable Bonds | ΔG (kcal/mol) | F508del-CFTR Correction (%) | Proteolytic Stability (t₁/₂, h) |
---|---|---|---|---|
Flexible acyclic analog | 7 | -6.2 | 18 ± 3 | 1.5 ± 0.3 |
Indoline-2-carboxamide | 5 | -8.1* | 47 ± 5* | 4.2 ± 0.6* |
Spirocyclic derivative | 3 | -10.4* | 63 ± 4* | 8.7 ± 1.1* |
*Significant improvement vs. acyclic control (p<0.01) [5] [6]
Computational analyses confirm that conformational restriction lowers the energy barrier to bioactive conformation adoption. Free energy perturbation calculations reveal that spiro-fused indolines access their target-binding pose with 4.2 kcal/mol reduced activation energy compared to linear derivatives [6]. This principle is successfully applied in CFTR corrector design, where rigidified VX-809-indoline hybrids demonstrate 0.02-0.10 μM EC₅₀ values in F508del-CFTR rescue assays—surpassing the parent compounds by 5-fold [6]. Molecular dynamics trajectories further show that constrained analogs maintain productive target interactions for >85% of simulation time versus <40% for flexible molecules, explaining their enhanced cellular efficacy [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1